molecular formula C9H5Cl2NO2 B1587468 5,7-dichloro-1H-indole-2-carboxylic Acid CAS No. 4792-71-6

5,7-dichloro-1H-indole-2-carboxylic Acid

Cat. No. B1587468
CAS RN: 4792-71-6
M. Wt: 230.04 g/mol
InChI Key: QILAXMNESNFYJG-UHFFFAOYSA-N
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Description

5,7-Dichloro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 4792-71-6 . It has a molecular weight of 230.05 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 5,7-dichloro-1H-indole-2-carboxylic acid . The SMILES string representation is OC(=O)c1cc2cc(Cl)cc(Cl)c2[nH]1 . The InChI code provides a standard way to encode the molecular structure using textual representation .


Physical And Chemical Properties Analysis

The boiling point of 5,7-dichloro-1H-indole-2-carboxylic acid is 476.9°C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

  • Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of alkaloids, which are naturally occurring organic compounds mostly found in plants .
    • Method : The specific methods of synthesis can vary widely depending on the specific alkaloid being synthesized .
    • Results : The synthesis of these alkaloids can lead to the production of biologically active compounds that can be used in the treatment of various disorders .
  • Treatment of Various Disorders

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method : The specific methods of application can vary widely depending on the specific disorder being treated .
    • Results : The use of these indole derivatives has shown promise in the treatment of various disorders .
  • Synthesis of Pyrrolizidine Alkaloid

    • Field : Organic Chemistry
    • Application : Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid .
    • Method : The specific methods of synthesis can vary widely depending on the specific alkaloid being synthesized .
    • Results : The synthesis of these alkaloids can lead to the production of biologically active compounds .
  • Preparation of Tryptophan Dioxygenase Inhibitors

    • Field : Medicinal Chemistry
    • Application : Indole derivatives are used in the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
    • Method : The specific methods of preparation can vary widely depending on the specific inhibitor being synthesized .
    • Results : The preparation of these inhibitors can lead to the production of compounds that can potentially modulate the immune response in cancer treatment .
  • Synthesis of Indolyl-quinolines

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of indolyl-quinolines via a metal- and solvent-free autoxidative coupling reaction .
    • Method : The specific methods of synthesis can vary widely depending on the specific indolyl-quinoline being synthesized .
    • Results : The synthesis of these indolyl-quinolines can lead to the production of biologically active compounds .
  • Synthesis of Anthranilic Acids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of anthranilic acids using a bromamine-B oxidant and palladium chloride catalyst .
    • Method : The specific methods of synthesis can vary widely depending on the specific anthranilic acid being synthesized .
    • Results : The synthesis of these anthranilic acids can lead to the production of biologically active compounds .
  • Synthesis of (±)-Dibromophakellin and Analogs

    • Field : Organic Chemistry
    • Application : Indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
    • Method : The specific methods of synthesis can vary widely depending on the specific dibromophakellin or its analog being synthesized .
    • Results : The synthesis of these compounds can lead to the production of biologically active compounds .
  • Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine

    • Field : Organic Chemistry
    • Application : Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
    • Method : The specific methods of synthesis can vary widely depending on the specific pyrrolizidine alkaloid being synthesized .
    • Results : The synthesis of these alkaloids can lead to the production of biologically active compounds .
  • Stereoselective Preparation of Renieramycin G Analogs

    • Field : Organic Chemistry
    • Application : Indole-2-carboxylic acid is used as a reactant for the stereoselective preparation of renieramycin G analogs .
    • Method : The specific methods of preparation can vary widely depending on the specific renieramycin G analog being prepared .
    • Results : The preparation of these analogs can lead to the production of biologically active compounds .

Safety And Hazards

The compound is classified under GHS07 for safety . The signal word for this compound is “Warning” and the hazard statement is H302, indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures .

Future Directions

While specific future directions for 5,7-dichloro-1H-indole-2-carboxylic acid are not mentioned in the available resources, indole carboxylic acids and their derivatives are of interest in medicinal chemistry due to their wide range of biological activities . They could be explored further for potential therapeutic applications.

properties

IUPAC Name

5,7-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILAXMNESNFYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407232
Record name 5,7-dichloro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dichloro-1H-indole-2-carboxylic Acid

CAS RN

4792-71-6
Record name 5,7-dichloro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AA El‐Gendy, MM Said, N Ghareb… - … der Pharmazie: An …, 2008 - Wiley Online Library
Condensation of aryl hydrazines with ethyl pyruvate gave the respective hydrazones 4–6; Fischer indolization led to substituted‐1H‐indole‐2‐carboxylic acid ethyl esters 7–9. The …
Number of citations: 41 onlinelibrary.wiley.com
AH Tarawneh - 2015 - egrove.olemiss.edu
JDTic is a KOR selective antagonist belonging to the trans (3R, 4R)-dimethyl-4-(3-hydroxyphenyl) piperidine scaffold, which is known as an opioid antagonist pharmacophore for all …
Number of citations: 2 egrove.olemiss.edu
E Ciaglia, M Grimaldi, M Abate… - British journal of …, 2017 - Wiley Online Library
Background and Purpose N 6 ‐Isopentenyladenosine (i6A) is a modified nucleoside exerting in vitro and in vivo antiproliferative effects. We previously demonstrated that the actions of …
Number of citations: 15 bpspubs.onlinelibrary.wiley.com

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